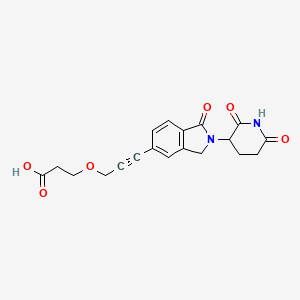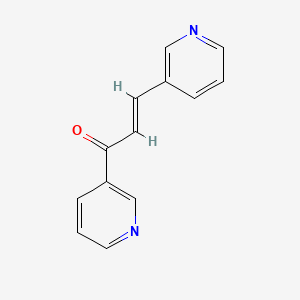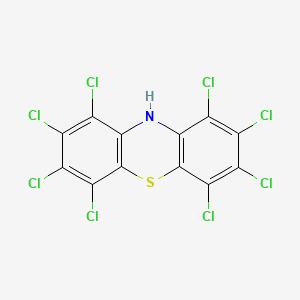
1-Amino-4-(4-dodecyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Blue 138: is a water-soluble anionic dye, commonly used in the textile industry for dyeing protein fibers such as wool, silk, and nylon. It is characterized by its vibrant blue color and excellent color fastness properties. The chemical formula of Acid Blue 138 is C32H36N2Na2O8S2 , and it has a molecular weight of 686.75 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Acid Blue 138 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the sulfonation of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods: : In industrial settings, the production of Acid Blue 138 involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as sulfonation, coupling, and purification to obtain the final dye product. The dye is then dried and ground into a fine powder for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: : Acid Blue 138 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Acid Blue 138 can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used to reduce Acid Blue 138.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Leuco form of Acid Blue 138.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Acid Blue 138 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Mécanisme D'action
The mechanism of action of Acid Blue 138 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules bind to the fibers through ionic and hydrogen bonding, resulting in a strong and stable coloration. The pathways involved include the formation of dye-fiber complexes, which enhance the dye’s affinity and fastness properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acid Blue 113
- Acid Blue 25
- Acid Blue 62
Comparison
- Acid Blue 138 vs. Acid Blue 113 : Both dyes are used in the textile industry, but Acid Blue 138 has better color fastness properties.
- Acid Blue 138 vs. Acid Blue 25 : Acid Blue 138 has a more vibrant blue color compared to Acid Blue 25.
- Acid Blue 138 vsAcid Blue 62 : Acid Blue 138 is more stable under various dyeing conditions compared to Acid Blue 62 .
Propriétés
Formule moléculaire |
C32H38N2O8S2 |
|---|---|
Poids moléculaire |
642.8 g/mol |
Nom IUPAC |
1-amino-4-(4-dodecyl-2-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C32H38N2O8S2/c1-2-3-4-5-6-7-8-9-10-11-14-21-17-18-24(26(19-21)43(37,38)39)34-25-20-27(44(40,41)42)30(33)29-28(25)31(35)22-15-12-13-16-23(22)32(29)36/h12-13,15-20,34H,2-11,14,33H2,1H3,(H,37,38,39)(H,40,41,42) |
Clé InChI |
HCPHPBIMSCSUFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)



![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)

